2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile
Description
2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile (CAS: 339102-75-9) is a malononitrile-based compound with a conjugated D-π-A (donor-π-acceptor) architecture. Its molecular formula is C₁₄H₁₃IN₄, and it features a dimethylamino group as the electron donor, a propenylidene bridge, and a 4-iodoanilino-acceptor moiety . This compound is structurally analogous to fluorescent probes and intermediates used in medicinal chemistry, such as FDDNP (a PET imaging agent for Alzheimer’s disease) .
Properties
IUPAC Name |
2-[1-(dimethylamino)-3-(4-iodoanilino)prop-2-enylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN4/c1-19(2)14(11(9-16)10-17)7-8-18-13-5-3-12(15)4-6-13/h3-8,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDOZEJKUGQZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile typically involves the reaction of dimethylamine with 4-iodoaniline, followed by the addition of malononitrile. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the iodoanilino group, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemicals for industrial applications .
Mechanism of Action
The mechanism of action of 2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in Anilino and Amino Groups
Malononitrile derivatives are highly tunable via substitution. Key analogs include:
Key Observations :
Photophysical and Electronic Properties
Evidence from biphenyl-substituted analogs (e.g., 2-BAM, 3-BAM, 4-BAM) demonstrates that substituent positioning significantly alters photophysical behavior:
- Biphenyl Position : Ortho-substituted biphenyl (2-BAM) induces torsional strain, reducing fluorescence quantum yield (Φ = 0.42) compared to para-substituted 4-BAM (Φ = 0.68) .
- Solvatochromism: The dimethylamino group in the target compound likely enhances intramolecular charge transfer (ICT), as seen in related compounds with Φ > 0.5 in non-polar solvents .
Crystallographic and Intermolecular Interactions
Crystal packing and hydrogen bonding patterns vary with substituents:
- Hydrogen Bonding: In 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile, weak C–H···π interactions dominate, while iodine in the target compound may facilitate halogen bonding .
- Dihedral Angles : The dihedral angle between indole and furan planes in a related compound is 12.75°, suggesting moderate planarity .
Biological Activity
2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile, often referred to as DMI-4I, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DMI-4I has a complex chemical structure characterized by the presence of a dimethylamino group and a 4-iodoaniline moiety. Its molecular formula is with a molecular weight of approximately 365.21 g/mol. The compound’s structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of DMI-4I can be attributed to several mechanisms:
- Inhibition of Protein Kinases : DMI-4I has been shown to inhibit specific protein kinases that are crucial in cell signaling pathways. This inhibition can lead to reduced cell proliferation in cancer cell lines.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis (programmed cell death). This property is particularly relevant in cancer therapy, where inducing cell death in malignant cells is desired.
- Antimicrobial Activity : Preliminary studies indicate that DMI-4I exhibits antimicrobial properties against various bacterial strains, suggesting its potential use as an antibacterial agent.
Biological Activity Data
Case Studies
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Cancer Cell Line Studies :
- In vitro studies using breast cancer cell lines demonstrated that DMI-4I significantly reduced cell viability at concentrations greater than 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound, supporting its role as a potential anticancer agent.
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Antimicrobial Testing :
- A series of tests against Staphylococcus aureus and Escherichia coli showed that DMI-4I had minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity. These results suggest further exploration into its use as an antimicrobial agent.
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Mechanistic Studies :
- Research focusing on the mechanism revealed that DMI-4I treatment led to increased levels of ROS in treated cells, correlating with the observed apoptotic effects. This suggests that ROS generation is a key pathway through which DMI-4I exerts its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
